molecular formula C10H20O2 B1599951 7-Methylnonanoic acid CAS No. 41653-89-8

7-Methylnonanoic acid

Cat. No.: B1599951
CAS No.: 41653-89-8
M. Wt: 172.26 g/mol
InChI Key: TUIJQPRMECGEKA-UHFFFAOYSA-N
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Description

7-Methylnonanoic acid belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms . It is a very hydrophobic molecule, practically insoluble in water, and relatively neutral .


Molecular Structure Analysis

The molecular formula of this compound is C10H20O2 . Its average mass is 172.265 Da and its monoisotopic mass is 172.146332 Da .


Physical and Chemical Properties Analysis

This compound is a very hydrophobic molecule, practically insoluble in water, and relatively neutral . Its average mass is 172.265 Da and its monoisotopic mass is 172.146332 Da .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : 7-Methylnonanoic acid and related compounds have been a subject of synthesis research. For instance, 4-Methylnonanoic acid was synthesized using a series of reactions including condensation, dehydration, hydrogenation, oxidation, and decarboxylation, as outlined by Su An-qi (2010). These synthesis methods contribute to the understanding of chemical properties and potential applications of these compounds in various fields (Su An-qi, 2010).

Biotechnological and Medicinal Applications

  • Production of Medicinally Valuable Compounds : this compound derivatives, such as 7-O-Methyl aromadendrin (7-OMA), have been produced in Escherichia coli. This demonstrates the compound's potential in the biotechnological production of medicinally valuable natural flavonoids. This innovative approach opens doors for large-scale production of such compounds, which are found in plants like Populus alba and have various medicinal applications (Malla et al., 2011).

Properties

IUPAC Name

7-methylnonanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-3-9(2)7-5-4-6-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIJQPRMECGEKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40415558
Record name 7-methylnonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41653-89-8
Record name 7-methylnonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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